4-(3-methoxyphenoxy)benzoic acid
Description
Properties
CAS No. |
50793-31-2 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogenated Benzoic Acid Derivatives
The most widely reported method involves reacting 4-fluorobenzoic acid (or its ester) with 3-methoxyphenol under basic conditions. In a representative procedure, 4-fluorobenzoic acid is dissolved in dimethylformamide (DMF) with potassium carbonate, followed by the addition of 3-methoxyphenol. The mixture is heated to 120°C for 12–24 hours, facilitating fluorine displacement by the phenoxide ion. Post-reaction purification via acidification yields the target compound.
Key Variables:
-
Solvent: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction kinetics.
-
Base: Potassium carbonate or hydroxide achieves higher yields compared to weaker bases.
-
Temperature: Reactions above 100°C are critical for overcoming activation energy barriers.
A modified approach uses methyl 4-fluorobenzoate to avoid carboxylate interference. After etherification, the ester is hydrolyzed with aqueous sodium hydroxide, yielding 4-(3-methoxyphenoxy)benzoic acid with 85% purity.
Ullmann Coupling for Ether Formation
Copper-Catalyzed Coupling
Ullmann coupling employs a copper catalyst (e.g., CuI) to couple 4-iodobenzoic acid with 3-methoxyphenol. In a typical protocol, 4-iodobenzoic acid, 3-methoxyphenol, and CuI are refluxed in toluene with cesium carbonate as a base. The reaction achieves 78% yield after 48 hours, though prolonged reaction times and catalyst costs limit industrial scalability.
Mechanistic Insight:
The copper catalyst facilitates oxidative addition of the aryl halide, followed by phenoxide coordination and reductive elimination to form the ether bond. Ligands like 1,10-phenanthroline can enhance catalytic activity.
Mitsunobu Reaction for Sterically Hindered Substrates
Diethyl Azodicarboxylate (DEAD)-Mediated Etherification
The Mitsunobu reaction enables ether synthesis between 4-hydroxybenzoic acid and 3-methoxyphenol using triphenylphosphine and DEAD. This method is advantageous for sterically hindered substrates, achieving yields up to 90%. However, the stoichiometric requirement of reagents and phosphine oxide byproducts complicates purification.
Optimization Strategy:
-
Solvent: Tetrahydrofuran (THF) improves reagent solubility.
-
Temperature: Reactions proceed at room temperature within 6 hours.
Demethylation-Protection Strategies
Synthesis via 4-(3-Hydroxyphenoxy)Benzoic Acid Intermediate
An alternative route involves synthesizing 4-(3-hydroxyphenoxy)benzoic acid followed by methylation. The hydroxylated precursor is prepared via nucleophilic substitution of 4-fluorobenzoic acid with 3-hydroxyphenol. Subsequent methylation with dimethyl sulfate in acetone at 20–30°C introduces the methoxy group, yielding the target compound with 90.8% efficiency.
Critical Considerations:
-
Methylating Agent: Dimethyl sulfate offers higher reactivity compared to methyl iodide.
-
Base: Potassium hydroxide ensures complete deprotonation of the phenolic hydroxyl.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85% | 12–24 h | Moderate | High |
| Ullmann Coupling | 65–78% | 48 h | High | Moderate |
| Mitsunobu Reaction | 80–90% | 6 h | Very High | Low |
| Demethylation-Protection | 85–91% | 24–48 h | Low | High |
Trade-offs:
-
Nucleophilic substitution balances cost and yield, making it preferred for industrial applications.
-
Mitsunobu reactions suit small-scale syntheses requiring high purity.
Emerging Catalytic Systems
Recent studies explore palladium-catalyzed C–O coupling for milder conditions. For example, Pd(OAc)₂ with Xantphos ligand enables ether formation at 80°C in 8 hours, though substrate scope remains limited. Enzyme-mediated esterification and etherification are also under investigation for green chemistry applications.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 4-(3-hydroxyphenoxy)benzoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(3-Hydroxyphenoxy)benzoic acid.
Reduction: 4-(3-Methoxyphenoxy)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
Pharmaceutical Development
4-(3-Methoxyphenoxy)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications in drug development particularly focus on:
- Anti-inflammatory Agents : The compound is utilized in the formulation of drugs aimed at alleviating inflammation and pain. Its ability to modulate inflammatory pathways makes it a valuable component in therapeutic agents targeting conditions like arthritis and other inflammatory disorders .
- Analgesics : It is also involved in the synthesis of analgesics that provide pain relief without the addictive properties associated with opioids .
Agricultural Chemicals
In the agricultural sector, this compound is employed in the formulation of herbicides and pesticides. Its applications include:
- Herbicide Formulation : The compound enhances the efficacy of herbicides by improving their solubility and stability, which leads to better crop protection against weeds .
- Pesticide Development : It plays a role in creating environmentally friendly pesticides that minimize ecological impact while maximizing pest control efficiency .
Polymer Science
This compound is increasingly recognized for its utility in polymer science:
- Plasticizers : The compound acts as a plasticizer, improving flexibility and durability in polymer formulations. This application is particularly relevant in materials used for packaging and construction, where enhanced material properties are essential .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard substance:
- Chromatographic Methods : It aids in the accurate quantification of related compounds in complex mixtures through techniques such as High-Performance Liquid Chromatography (HPLC). Its stability and defined properties make it an ideal standard for calibration purposes .
Cosmetic Formulations
The cosmetic industry benefits from the incorporation of this compound due to its anti-inflammatory properties:
- Skincare Products : It is included in formulations aimed at sensitive skin types, providing soothing effects and reducing irritation. This application highlights its versatility beyond industrial uses .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound across its applications:
- Pharmaceutical Studies : Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity comparable to established drugs, suggesting potential for new therapeutic developments .
- Agricultural Research : Field trials have shown that herbicides formulated with this compound yield higher crop protection rates compared to traditional formulations, underscoring its role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenoxy)benzoic acid varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, as a potential NNRTI, it may inhibit the reverse transcriptase enzyme, thereby preventing the replication of HIV .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in 4-(3-methoxyphenoxy)benzoic acid donates electrons via resonance, reducing acidity (pKa ~4.5–5.0) compared to nitro-substituted analogs (e.g., 4-(3-nitrobenzyloxy)benzoic acid methyl ester, pKa ~3.5–4.0) . Nitro groups enhance electrophilicity, making compounds like 4-(3-nitrobenzyloxy)benzoic acid methyl ester more reactive in nucleophilic substitutions .
- Solubility and Reactivity: Ester derivatives (e.g., methyl esters in and ) exhibit higher lipid solubility than free carboxylic acids, favoring membrane permeability in drug design . Hydroxyl groups introduced via demethylation (e.g., 4-(3-hydroxyphenoxy)benzoic acid) enable hydrogen bonding, critical for interactions in enzyme inhibition .
- Alkoxy Chain Length: Longer alkenoxy chains (e.g., in BOBA, DOBA) promote liquid crystalline behavior due to increased polarizability and molecular flexibility .
Biological Activity
4-(3-Methoxyphenoxy)benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol. Its structure features a benzoic acid core substituted with a 3-methoxyphenoxy group, which contributes to its unique biological properties. The presence of the carboxylic acid group (COOH) allows for potential applications in organic synthesis, while the methoxy group (OCH₃) can influence interactions with biological systems .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.
- Anticancer Effects : Studies have shown that derivatives of benzoic acid, including those similar to this compound, can induce apoptosis in cancer cells. For example, certain derivatives were found to upregulate pro-apoptotic factors like BAX while downregulating anti-apoptotic factors such as Bcl-2 .
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit enzymes related to metabolic processes in bacteria, potentially disrupting their growth and survival .
- Antioxidant Properties : Some studies have indicated that compounds with similar structures exhibit antioxidant activity, which may also apply to this compound .
The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets:
- Enzyme Binding : The compound may bind to active sites or allosteric sites on enzymes, altering their function. This interaction can lead to reduced enzyme activity and subsequent modulation of metabolic pathways.
- Cell Signaling Modulation : By interacting with cellular receptors, it may influence signal transduction pathways, affecting various cellular processes including proliferation and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Cytotoxic Activity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various benzoyl derivatives on cancer cell lines using MTT assays. Compounds similar to this compound showed promising selectivity against cancer cells while sparing non-tumorigenic cells .
- Protein Degradation Pathways : Research demonstrated that benzoic acid derivatives could enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts. This suggests potential applications in aging-related diseases where proteostasis is compromised .
- Antimicrobial Activity : Investigations into the antimicrobial properties revealed that compounds with similar structures could disrupt bacterial cell membranes or inhibit essential metabolic processes, indicating potential therapeutic applications against infections .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Lacks methoxy group; simpler structure |
| 3-Methoxyphenol | C₈H₁₀O | Contains only one aromatic ring |
| Vanillic Acid | C₈H₈O₄ | Methyl ester derivative; similar aromatic system |
| 3,5-Diiodo-4-(4'-methoxyphenoxy)benzoic Acid | C₁₄H₁₂I₂O₄ | Contains iodine substituents; different activity |
The unique substitution pattern of this compound enhances its solubility and biological activity compared to simpler analogs. Its dual functionality as both an aromatic compound and a carboxylic acid allows for diverse applications not fully realized by its counterparts.
Q & A
Q. What are the common synthetic routes and characterization techniques for 4-(3-methoxyphenoxy)benzoic acid?
- Methodological Answer : The synthesis typically involves coupling a 3-methoxyphenoxy group to a benzoic acid core via etherification or nucleophilic aromatic substitution. For example, a reported procedure (yield: 12%) uses palladium-catalyzed cross-coupling or acid-catalyzed condensation, followed by purification via recrystallization or column chromatography . Characterization :
- NMR Spectroscopy : H NMR (CDCl) data (δ 8.08–6.64 ppm) confirm aromatic proton environments and substituent positions .
- LC-MS : Used to verify molecular weight and purity, as demonstrated for benzoic acid derivatives via high-resolution mass spectrometry (HRMS) or liquid chromatography-tandem MS (LC-MS/MS) .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Experimental determination in solvents (e.g., DMSO, ethanol) is recommended, as empirical data for this compound are scarce. Safety Data Sheets (SDS) for analogous benzoic acid derivatives suggest testing incremental solvent ratios .
- Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) (e.g., heating rates of 10°C/min under nitrogen) can identify decomposition temperatures and phase transitions .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer :
- HPLC-UV/Vis : Reverse-phase C18 columns with methanol/water mobile phases (e.g., 70:30 v/v) and UV detection at λ ≈ 254 nm .
- Titrimetric Analysis : Acid-base titration using standardized NaOH (0.1 M) with phenolphthalein indicator, assuming no interfering acidic groups .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural determination of this compound?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement (e.g., handling twinned data or high-resolution datasets) and SIR97 for direct-methods structure solution. Cross-validate with NMR and IR data to confirm functional groups .
- Data Validation : Check for outliers using R-factor analysis (e.g., ) and validate hydrogen bonding via Mercury CSD visualization tools .
Q. What strategies optimize reaction conditions for high-purity synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)/PPh vs. CuI/1,10-phenanthroline for coupling efficiency .
- Solvent Optimization : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reaction rate and byproduct formation .
- Purification : Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) for challenging separations .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Employ Gaussian09 with B3LYP/6-311++G(d,p) basis set to model transition states for esterification or amidation reactions .
- Retrosynthetic Analysis : Use Pistachio/BKMS_METABOLIC databases to identify feasible precursors (e.g., 3-methoxyphenol and 4-iodobenzoic acid) .
Notes
- Avoid commercial databases (e.g., ) per reliability guidelines.
- For unresolved solubility/stability data, experimental validation is recommended.
- Structural analogs (e.g., triazine derivatives in ) provide methodological parallels for reaction design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
